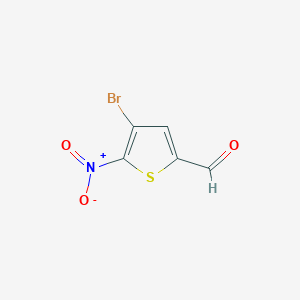

4-Bromo-5-nitrothiophene-2-carbaldehyde

Description

Properties

IUPAC Name |

4-bromo-5-nitrothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)11-5(4)7(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTSZQWGTDZBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619452 | |

| Record name | 4-Bromo-5-nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41498-07-1 | |

| Record name | 4-Bromo-5-nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-nitrothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-nitrothiophene-2-carbaldehyde is a substituted thiophene derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique chemical architecture, featuring a thiophene ring functionalized with a bromine atom, a nitro group, and a carbaldehyde moiety, provides multiple reactive sites for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 41498-07-1 | [][2] |

| Molecular Formula | C₅H₂BrNO₃S | [] |

| Molecular Weight | 236.045 g/mol | [] |

| Boiling Point | 301.573 °C at 760 mmHg | [] |

| Density | 1.99 g/cm³ | [] |

| Appearance | Yellow solid (typical for related compounds) | |

| Storage | 2-8°C, under inert gas |

Synthesis and Reactivity

The synthesis of this compound typically involves the nitration of a brominated thiophene-2-carbaldehyde precursor. The electron-withdrawing nature of the bromine atom and the aldehyde group directs the nitration to the 5-position of the thiophene ring.

Experimental Protocol: Synthesis via Nitration of 4-Bromothiophene-2-carbaldehyde

Materials:

-

4-Bromothiophene-2-carbaldehyde

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Dichloromethane or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-bromothiophene-2-carbaldehyde in a minimal amount of concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the thiophene solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to ensure complete nitration.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Reactivity

The chemical reactivity of this compound is dictated by its three functional groups:

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a variety of condensation reactions to form imines, oximes, hydrazones, and other derivatives. It can also be oxidized to a carboxylic acid or reduced to an alcohol.

-

Nitro Group: The electron-withdrawing nitro group deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, potentially allowing for the displacement of the bromine atom by a suitable nucleophile. The nitro group can also be reduced to an amino group, providing a route to a diverse range of substituted aminothiophenes.

-

Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide range of substituents at the 4-position.

General Reactivity Pathways:

Caption: Reactivity of this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound were not found in the search results, the expected spectroscopic features can be predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 3-position of the thiophene ring and the aldehyde proton. The chemical shift of the thiophene proton will be downfield due to the electron-withdrawing effects of the adjacent nitro and bromo groups. The aldehyde proton will appear as a singlet typically above 9.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have a chemical shift in the range of 180-190 ppm. The chemical shifts of the thiophene ring carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A strong C=O stretching vibration for the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

-

Asymmetric and symmetric stretching vibrations for the nitro group, expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-Br stretching vibration, which typically appears in the fingerprint region.

-

C-H stretching and bending vibrations for the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (two peaks of approximately equal intensity separated by 2 m/z units). Fragmentation patterns would likely involve the loss of the bromine atom, the nitro group, and the aldehyde group.

Applications in Drug Discovery and Development

Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The structural motifs present in this compound make it a valuable precursor for the synthesis of potentially bioactive molecules.

-

Scaffold for Heterocyclic Synthesis: The aldehyde group can be readily transformed to construct a variety of heterocyclic systems, which are common cores in many drug molecules.

-

Modulation of Biological Activity: The nitro group is a known pharmacophore in some antimicrobial and antiparasitic drugs.[5] Its reduction to an amino group offers a handle for further derivatization to modulate biological activity and pharmacokinetic properties.

-

Introduction of Diversity: The bromine atom allows for the introduction of a wide array of chemical functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[6]

Derivatives of related nitrothiophenes have been investigated for various therapeutic applications, including as antibacterial, antifungal, and anticancer agents. The specific biological targets and signaling pathways of derivatives of this compound would depend on the final molecular structure achieved through its chemical modifications.

Workflow for Drug Discovery Application:

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its multifunctional nature allows for a wide range of chemical transformations, providing access to diverse libraries of novel thiophene-based compounds for biological screening. Further research into the synthesis of new derivatives and the evaluation of their biological activities is warranted to fully explore the therapeutic potential of this promising building block.

References

- 2. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-5-nitrothiophene-2-carbaldehyde (CAS: 41498-07-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-nitrothiophene-2-carbaldehyde is a substituted thiophene derivative that serves as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique structure, featuring a thiophene ring functionalized with an aldehyde, a bromo group, and a nitro group, offers multiple reaction sites for the construction of complex heterocyclic compounds with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and applications of this compound, with a focus on its potential in drug discovery and development. Thiophene and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of the nitro group, in particular, is a common feature in many biologically active compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Source |

| CAS Number | 41498-07-1 | [] |

| Molecular Formula | C5H2BrNO3S | [] |

| Molecular Weight | 236.05 g/mol | [] |

| IUPAC Name | This compound | |

| Synonyms | 4-Bromo-5-nitro-2-thiophenecarboxaldehyde | [] |

| Boiling Point | 301.573 °C at 760 mmHg | [] |

| Density | 1.99 g/cm³ | [] |

Synthesis

Hypothetical Experimental Protocol:

A plausible synthesis route would start from 4-bromo-2-thiophenecarboxaldehyde.

-

Step 1: Nitration. To a cooled solution of 4-bromo-2-thiophenecarboxaldehyde in a suitable solvent such as concentrated sulfuric acid, a nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) is added dropwise while maintaining a low temperature (e.g., in an ice-salt bath).

-

Step 2: Reaction Quenching and Extraction. After the addition is complete, the reaction mixture is stirred for a short period and then quenched by pouring it onto ice water. The product is then extracted with an organic solvent like ether.

-

Step 3: Purification. The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography to yield this compound.

This proposed method is based on general procedures for the nitration of thiophene derivatives.[4]

Spectroscopic Data

Detailed spectroscopic data for this compound is not available in a consolidated format. However, based on the analysis of its structure and data from similar compounds, the following characteristic spectral features can be expected:

| Spectroscopy | Expected Features |

| ¹H NMR | A singlet for the aldehyde proton (CHO) is expected to appear in the downfield region, typically between δ 9.5 and 10.5 ppm. A singlet for the proton on the thiophene ring is also expected. The exact chemical shifts are influenced by the electron-withdrawing effects of the nitro and bromo groups.[5][6] |

| ¹³C NMR | The carbon of the aldehyde group (C=O) would show a characteristic signal in the downfield region of the spectrum. Signals for the carbon atoms of the thiophene ring would also be present, with their chemical shifts influenced by the attached functional groups. |

| IR Spectroscopy | Characteristic absorption bands would be observed for the carbonyl group (C=O) of the aldehyde, typically in the range of 1680-1700 cm⁻¹. Strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) would also be present, usually around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the nitro group (NO₂), and the bromine atom.[7][8] |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The aldehyde group provides a reactive handle for condensation and cyclization reactions, while the bromo and nitro groups can be further modified or participate in cross-coupling reactions.

5.1. Synthesis of Bioactive Heterocycles

The aldehyde functionality of this compound allows for its use in multicomponent reactions to construct complex molecular scaffolds. These reactions are efficient methods for generating libraries of compounds for biological screening.[9] Thiophene derivatives are known to possess a wide range of pharmacological activities.[1][2]

5.2. Antimicrobial Agents

Nitrothiophene derivatives have been investigated for their antibacterial and antifungal activities.[10][11] The nitro group is a key pharmacophore in several antimicrobial drugs. Research has shown that some nitrothiophene-based small molecules exhibit broad-spectrum antibacterial activity, even against drug-resistant strains.[12][13] The mechanism of action of these compounds can involve the perturbation of the bacterial membrane potential or DNA damage.[12][13]

5.3. Anticancer Agents

Substituted thiophenes are a class of compounds that have been extensively studied for their anticancer properties.[1][2][14][15][16] Derivatives of thiophene have been shown to inhibit various enzymes involved in cancer progression, such as topoisomerase and tyrosine kinases, and can induce apoptosis in cancer cells.[1][2] The this compound scaffold can be utilized to synthesize novel thiophene-based compounds for evaluation as potential anticancer agents.

Experimental Workflow for the Synthesis of Bioactive Thiophene Derivatives:

Caption: A generalized workflow for the synthesis and biological evaluation of bioactive compounds derived from this compound.

Signaling Pathway Involvement in Cancer:

While specific signaling pathways for derivatives of this compound are not yet elucidated, related thiophene compounds have been shown to target key cancer-related pathways. For instance, some thiophene-quinoline hybrids have been found to inhibit EGFR-TK (Epidermal Growth Factor Receptor - Tyrosine Kinase) and Topoisomerase II, leading to cell cycle arrest and apoptosis.[14]

Caption: A conceptual diagram illustrating potential mechanisms of anticancer activity for bioactive thiophene derivatives.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel therapeutic agents. Its versatile reactivity allows for the synthesis of a wide array of heterocyclic structures. The growing body of research on the antimicrobial and anticancer activities of thiophene derivatives underscores the importance of this compound as a valuable tool for medicinal chemists and drug discovery professionals. Further exploration of the biological activities of compounds derived from this compound is warranted to uncover new lead compounds for the treatment of various diseases.

References

- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 4. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. raco.cat [raco.cat]

- 9. HARNESSING FERROCENECARBOXALDEHYDE IN MULTICOMPONENT REACTIONS FOR THE SYNTHESIS OF BIOACTIVE HETEROCYCLIC FERROCENES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 10. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses | MDPI [mdpi.com]

- 12. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-nitrothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-5-nitrothiophene-2-carbaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document collates available data on its physical characteristics, outlines experimental protocols for property determination, and discusses its potential biological mechanism of action.

Core Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 41498-07-1 | [][2] |

| Molecular Formula | C₅H₂BrNO₃S | [] |

| Molecular Weight | 236.05 g/mol | [] |

| Boiling Point | 301.573 °C at 760 mmHg | [] |

| Density | 1.99 g/cm³ | [] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of dry this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (if unknown, a preliminary rapid determination can be performed).

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid phase has transformed into a liquid is recorded as the completion of melting.

-

The recorded range constitutes the melting point of the sample.

Determination of Solubility

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and application in biological assays.

Principle: A standardized amount of the solute is mixed with a specific volume of a solvent, and its ability to form a homogeneous solution is observed.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure:

-

A precisely weighed amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

-

A specific volume of the desired solvent (e.g., 1 mL of water, ethanol, acetone, dimethyl sulfoxide) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by shaking for a predetermined period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).

-

The mixture is then allowed to stand, and a visual inspection is performed to determine if the solid has completely dissolved.

-

The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by establishing the maximum mass of solute that can be dissolved in a given volume of solvent.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported, a plausible synthetic route can be proposed based on established thiophene chemistry. The following diagram illustrates a logical workflow for its synthesis starting from 4-bromothiophene-2-carbaldehyde.

Caption: Proposed synthetic workflow for this compound.

Putative Mechanism of Biological Action

Nitroaromatic compounds, including nitrothiophenes, are known to exhibit antimicrobial properties. Their mechanism of action often involves the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species, including nitric oxide (NO), which can lead to cellular damage and cell death.

The following diagram illustrates the proposed mechanism of action for 5-nitrothiophene derivatives against susceptible bacteria.

Caption: Activation and cytotoxic effects of 5-nitrothiophenes in bacteria.

References

An In-depth Technical Guide to 4-Bromo-5-nitrothiophene-2-carbaldehyde

This technical guide provides a comprehensive overview of the molecular structure, weight, and known biological activities of 4-Bromo-5-nitrothiophene-2-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a substituted thiophene derivative containing a bromine atom, a nitro group, and an aldehyde functional group. The presence of these functional groups makes it a compound of interest for further chemical synthesis and biological screening.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂BrNO₃S | [1][2][3][4] |

| Molecular Weight | 236.04 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 41498-07-1 | [1] |

| Boiling Point | 301.573°C at 760 mmHg | [2][] |

| Density | 1.99 g/cm³ | [2][] |

| SMILES | C1=C(SC(=C1Br)--INVALID-LINK--[O-])C=O | [2][] |

| InChI | InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)11-5(4)7(9)10/h1-2H | [2][] |

Synthesis and Experimental Protocols

General Procedure for Nitration of a Thiophene Carbaldehyde Derivative

Materials:

-

Thiophene-2-carbaldehyde derivative

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice-salt bath

-

Ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Protocol:

-

A mixture of fuming nitric acid and concentrated sulfuric acid is prepared and kept cool.

-

The thiophene-2-carbaldehyde derivative is dissolved in concentrated sulfuric acid and cooled in an ice-salt bath.

-

The nitric acid/sulfuric acid mixture is added slowly to the cooled solution of the thiophene derivative with continuous stirring.

-

Stirring is continued for a short period after the addition is complete.

-

The reaction is quenched by pouring the mixture into ice water.

-

The product is extracted with ether.

-

The combined ether extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

-

The final product can be purified by column chromatography.

Biological Activity and Potential Applications

Nitro-containing compounds, including nitrothiophenes, have been extensively studied for their wide range of biological activities.[3] Substituted thiophenes, in general, are recognized for their potential as antibacterial, antifungal, and anticancer agents.[7][8]

The biological activity of some nitrothiophenes is thought to involve nucleophilic attack by intracellular thiols, leading to the displacement of a leaving group, or the formation of Meisenheimer complexes.[7] Derivatives of 4-bromothiophene-2-carbaldehyde have been synthesized and evaluated for their antibacterial, anti-urease, hemolytic, and antioxidant activities.[2]

While specific studies on the biological activity of this compound are limited, its structural features suggest it could be a valuable scaffold for the development of new therapeutic agents.

Logical Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of substituted thiophene derivatives like this compound.

Caption: General workflow for the synthesis and biological evaluation of thiophene derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrio.com [chemrio.com]

- 6. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-5-nitrothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-Bromo-5-nitrothiophene-2-carbaldehyde, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this report compiles predicted spectroscopic values derived from analogous compounds and established principles of spectroscopic theory. It also outlines a plausible synthetic route and general experimental protocols for its characterization.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 4-bromothiophene-2-carbaldehyde and 5-nitrothiophene-2-carbaldehyde, and are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.1 - 8.3 | s |

| CHO | 9.9 - 10.1 | s |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 130 - 135 |

| C-4 | 120 - 125 |

| C-5 | 150 - 155 |

| CHO | 180 - 185 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C=O (aldehyde) | 1700 - 1680 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium-Strong |

| N-O (nitro) | 1550 - 1500 and 1350 - 1300 | Strong |

| C-Br | 700 - 600 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 235/237 | Molecular ion peak with bromine isotope pattern (approx. 1:1 ratio) |

| [M-CHO]⁺ | 206/208 | Fragment corresponding to the loss of the formyl group |

| [M-NO₂]⁺ | 189/191 | Fragment corresponding to the loss of the nitro group |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a multi-step process starting from a suitable thiophene precursor. A potential route involves the bromination and nitration of 2-thiophenecarboxaldehyde. The order of these steps would be crucial to ensure the desired regioselectivity.

General Protocol for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the target compound.

Caption: Proposed synthetic pathway for this compound.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-5-nitrothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-Bromo-5-nitrothiophene-2-carbaldehyde, a substituted thiophene of interest in medicinal chemistry and materials science. The document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two distinct singlets corresponding to the two protons in the molecule. The electron-withdrawing nature of the bromo, nitro, and aldehyde substituents significantly influences the chemical shifts of these protons, causing them to appear in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde Proton (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |

| Thiophene Ring Proton (H-3) | 7.5 - 8.5 | Singlet (s) | 1H |

Note: These are predicted values based on the analysis of similar substituted thiophenes. Actual experimental values may vary depending on the solvent and other experimental conditions.

Structural Interpretation and Signaling Pathway

The structure of this compound and the through-bond connectivities that give rise to the predicted ¹H NMR spectrum can be visualized. The lack of adjacent protons to the aldehyde and thiophene ring protons results in the observation of singlets for both signals.

Caption: Molecular structure and corresponding predicted ¹H NMR signals.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol provides a standardized method for obtaining the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

-

The sample temperature is typically maintained at 298 K (25 °C).

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is sufficient.

-

Spectral Width: A spectral width of approximately 12-15 ppm is recommended to ensure all signals are captured.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

-

Number of Scans: 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Perform baseline correction to ensure accurate integration.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum to confirm the structure of this compound follows a logical progression.

Caption: Workflow for ¹H NMR spectral analysis and structure confirmation.

Safeguarding Research: A Technical Guide to the Safe Handling of 4-Bromo-5-nitrothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 4-Bromo-5-nitrothiophene-2-carbaldehyde, a key intermediate in various synthetic pathways. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates best practices from safety data for structurally similar thiophene derivatives. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

GHS Classification (Anticipated, based on analogs)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation[1][3] |

| Acute Toxicity, Oral | 4 (Harmful) | Harmful if swallowed (Precautionary)[2][4] |

| Acute Toxicity, Dermal | 4 (Harmful) | Harmful in contact with skin (Precautionary)[2] |

| Acute Toxicity, Inhalation | 4 (Harmful) | Harmful if inhaled (Precautionary)[2] |

Physical and Chemical Properties

Quantitative data for this compound is sparse. The following table includes data for the target compound where available and for a closely related analog, 4-Bromo-2-thiophenecarboxaldehyde, for reference.

| Property | This compound | 4-Bromo-2-thiophenecarboxaldehyde (for reference) |

| Molecular Formula | C5H2BrNO3S[] | C5H3BrOS |

| Molecular Weight | 236.045 g/mol [] | 191.05 g/mol |

| Appearance | Yellow Solid (Anticipated)[1] | Solid |

| Boiling Point | 301.573°C at 760 mmHg[] | 114-115 °C at 11 mmHg |

| Melting Point | Not available | 44-46 °C |

| Density | 1.99 g/cm³[] | Not available |

| Flash Point | Not available | 113 °C (closed cup) |

| Solubility | Insoluble in water (anticipated)[6] | Not available |

Safe Handling and Storage

Proper handling and storage are paramount to prevent exposure and maintain the integrity of the compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2]

-

Skin Protection: Wear nitrile or other chemically resistant gloves.[1][2][3] A lab coat or chemical-resistant apron is also required.[1]

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates.[2][4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][6]

-

Keep away from incompatible materials such as strong oxidizing agents.[2][4]

-

Consider storing under an inert atmosphere, especially for long-term storage, to prevent degradation.[2][4]

Experimental Protocols: Safe Handling Workflow

The following protocol outlines a generalized workflow for handling this compound in a research setting.

Protocol: Weighing and Dispensing of this compound

-

Preparation:

-

Don all required PPE before entering the designated work area.

-

Ensure the chemical fume hood is functioning correctly.

-

Decontaminate the work surface within the fume hood.

-

Assemble all necessary equipment (spatula, weighing paper/boat, receiving vessel, etc.) within the fume hood.

-

-

Dispensing:

-

Carefully open the container of this compound inside the fume hood.

-

Using a clean spatula, carefully transfer the desired amount of the solid compound to the weighing paper or boat on a tared analytical balance.

-

Avoid generating dust. If dust is unavoidable, ensure the fume hood sash is at the appropriate height to capture any airborne particles.[3]

-

Promptly and securely close the primary container.

-

-

Transfer:

-

Carefully transfer the weighed compound into the reaction vessel or a suitable container for dissolution.

-

Use a funnel if necessary to prevent spillage.

-

-

Cleanup:

-

Clean any residual powder from the spatula and work surface using a solvent-moistened wipe (e.g., ethanol or isopropanol), ensuring the wipe is disposed of as hazardous waste.

-

Dispose of the weighing paper/boat and any contaminated consumables in a designated solid hazardous waste container.

-

-

Post-Handling:

Emergency Procedures

First Aid Measures:

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention. |

Spill Response:

-

Minor Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][6]

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Major Spills:

-

Evacuate the laboratory and alert emergency personnel.

-

Prevent entry into the area.

-

Await the arrival of trained hazardous materials responders.

-

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Dispose of unused material and contaminated items in a clearly labeled, sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[1][2] Do not dispose of down the drain or in regular trash.

Visualizing Safe Handling

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Caption: Hazard Mitigation Workflow for Chemical Handling.

Caption: Logic for Personal Protective Equipment Selection.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-5-nitrothiophene-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-5-nitrothiophene-2-carbaldehyde, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide offers a predictive analysis based on the known solubility of structurally similar compounds. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility and a plausible synthetic route.

Predictive Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO is well-suited to dissolve polar compounds containing nitro and carbonyl groups. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a strong polar aprotic solvent capable of solvating a wide range of organic molecules. | |

| Acetone | Moderate to High | The ketone functionality of acetone allows for dipole-dipole interactions, facilitating the dissolution of the polar this compound. | |

| Dichloromethane (DCM) | Moderate | While less polar than DMSO or DMF, DCM is a good solvent for many organic compounds and is known to dissolve similar bromo-thiophene aldehydes.[1] | |

| Chloroform | Moderate | Similar to DCM, chloroform is a common solvent for related compounds.[2] | |

| Ethyl Acetate | Moderate | As a moderately polar solvent, ethyl acetate is likely to be a suitable solvent. | |

| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can form hydrogen bonds, and it is a known solvent for similar bromo-thiophene aldehydes.[2] |

| Ethanol | Moderate | Similar to methanol, ethanol's polarity and hydrogen bonding capability should allow for reasonable solubility.[1] | |

| Nonpolar | Toluene | Low | The aromatic nature of toluene may offer some interaction with the thiophene ring, but the overall polarity mismatch is likely to result in low solubility. |

| Hexane | Very Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to be a good solvent for the highly polar target compound. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details a reliable gravimetric method for this purpose.

Experimental Protocol: Gravimetric Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight seals

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed glass vials for drying

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the vials containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once the solvent has completely evaporated, accurately weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).

Calculation Formula:

Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of solvent withdrawn

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the known synthesis of 5-nitrothiophene-2-carbaldehyde[3]. The proposed starting material is 4-bromo-2-thiophenecarboxaldehyde.

Reaction Scheme:

The synthesis involves the nitration of 4-bromo-2-thiophenecarboxaldehyde using a mixture of fuming nitric acid and concentrated sulfuric acid. The electrophilic nitronium ion (NO₂⁺) generated in situ will attack the electron-rich thiophene ring. Due to the directing effects of the bromo and aldehyde groups, the nitro group is expected to be introduced at the 5-position.

Proposed Protocol:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, carefully add fuming nitric acid to concentrated sulfuric acid with stirring.

-

Reaction: Slowly add a solution of 4-bromo-2-thiophenecarboxaldehyde in concentrated sulfuric acid to the cooled nitrating mixture. Maintain the temperature and continue stirring for a short period after the addition is complete.

-

Quenching and Extraction: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Washing and Drying: Wash the combined organic extracts sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This guide provides a foundational understanding of the solubility and synthesis of this compound for professionals in the fields of chemical research and drug development. The provided experimental protocol offers a clear path to obtaining the necessary quantitative data for future applications.

References

The Multifaceted Biological Potential of Nitrothiophene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrothiophene derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the antimicrobial, anticancer, and antiparasitic properties of these compounds. It summarizes key quantitative data, details the experimental protocols used for their evaluation, and elucidates the underlying mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in drug discovery. The introduction of a nitro group to the thiophene ring often enhances its biological activity, giving rise to a diverse array of pharmacological properties.[1] Nitrothiophenes have been extensively investigated for their potential to combat infectious diseases and cancer, with several derivatives showing promising results in preclinical studies.[2][3] This guide will explore the key therapeutic areas where nitrothiophene compounds have shown significant potential.

Antimicrobial Activity

Nitrothiophene derivatives have demonstrated potent activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their efficacy stems from unique mechanisms of action that differ from many conventional antibiotics.[3][4]

Quantitative Antimicrobial Data

The antimicrobial potency of nitrothiophene compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-chloro-3,5-dinitrothiophene | Escherichia coli | - | [5] |

| 2-bromo-3,5-dinitrothiophene | Escherichia coli | - | [5] |

| 2,4-dinitrothiophene | Escherichia coli | - | [5] |

| 5-nitrothiophene-2-carbaldehyde | Escherichia coli | - | [5] |

| IITR00803 | Escherichia coli ATCC 25922 | 16 | [3] |

| IITR00803 | Salmonella enterica serovar Typhimurium | 4 | [3] |

| IITR00803 | Clinical isolates of enteric bacteria | 4-32 | [3] |

| Thiophene Derivative 4 | Colistin-resistant A. baumannii | 16 (MIC50) | [6] |

| Thiophene Derivative 5 | Colistin-resistant A. baumannii | 16 (MIC50) | [6] |

| Thiophene Derivative 8 | Colistin-resistant A. baumannii | 32 (MIC50) | [6] |

| Thiophene Derivative 4 | Colistin-resistant E. coli | 8-32 (MIC50) | [6] |

| Thiophene Derivative 8 | Colistin-resistant E. coli | 8-32 (MIC50) | [6] |

Note: Some references did not provide specific MIC values but indicated high activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized assay for determining the MIC of antimicrobial agents.[7][8][9]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Nitrothiophene compound stock solution

-

Positive control (bacterial culture without compound)

-

Negative control (MHB only)

Procedure:

-

Prepare serial two-fold dilutions of the nitrothiophene compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[7]

-

Dilute the bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial inoculum to each well containing the compound dilutions, as well as to the positive control wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]

Mechanism of Antimicrobial Action

The antimicrobial activity of many nitrothiophene compounds is dependent on their activation by bacterial nitroreductases.

Anticancer Activity

Several nitrothiophene derivatives have exhibited significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development. Their mechanisms often involve the induction of programmed cell death, or apoptosis.[10]

Quantitative Anticancer and Cytotoxicity Data

The anticancer potential of these compounds is assessed by their half-maximal inhibitory concentration (IC50) against cancer cell lines and their cytotoxic concentration (CC50) against normal cell lines to determine selectivity.

| Compound | Cell Line | Assay Type | Value (µM) | Reference |

| Thiophene carboxylate F8 | CCRF-CEM (leukemia) | CC50 | 2.89 | [10] |

| Thiophene carboxylate F8 | Various cancer lines | CC50 | 0.805 - 3.05 | [10] |

| Thiophene derivative 3b | HepG2 (liver cancer) | IC50 | 3.105 | [11] |

| Thiophene derivative 3b | PC-3 (prostate cancer) | IC50 | 2.15 | [11] |

| Thiophene derivative 4c | HepG2 (liver cancer) | IC50 | 2.54 | [11] |

| Thiophene derivative 4c | PC-3 (prostate cancer) | IC50 | 1.98 | [11] |

| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone L8 | - | Cytotoxicity | Moderate | [12] |

| 5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone 14b | MCF-7 (breast cancer) | IC50 | 0.85 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[6][14]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Nitrothiophene compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

-

Treat the cells with various concentrations of the nitrothiophene compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated (DMSO) and untreated controls.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.[14]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Shake the plate for 10-15 minutes to ensure complete dissolution.[5][14]

-

Measure the absorbance at 570 nm using a microplate reader.[14]

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Mechanism of Anticancer Action: Induction of Intrinsic Apoptosis

Nitrothiophene compounds can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.

Antiparasitic Activity

Nitrothiophene-based compounds have shown significant promise as agents against various parasites, including the causative agents of Human African Trypanosomiasis (Trypanosoma brucei).[2]

Quantitative Antiparasitic Data

The efficacy of these compounds against parasites is often expressed as the half-maximal effective concentration (EC50).

| Compound | Parasite Strain | EC50 (µM) | Reference |

| (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide (10) | T. b. brucei | - | [2] |

| (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide (10) | T. b. gambiense | - | [2] |

| (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide (10) | T. b. rhodesiense | - | [2] |

| Nitrothiophene analog of compound 1 | T. brucei | 0.69 | [2] |

Note: For compound 10, specific EC50 values were not explicitly stated in the abstract, but it was highlighted as highly potent and effective in mouse models.[2]

Experimental Protocol: Alamar Blue Assay for Trypanosoma brucei

The Alamar Blue assay is a common method to assess the viability of trypanosomes.[2]

Materials:

-

96-well plates

-

T. b. brucei (bloodstream forms)

-

HMI-9 medium with supplements

-

Nitrothiophene compound stock solution

-

Alamar Blue (resazurin) solution

-

Fluorometer

Procedure:

-

Culture bloodstream forms of T. b. brucei in HMI-9 medium supplemented with 10% FBS and other necessary components.[2]

-

Dispense the parasite culture into 96-well plates.

-

Add serial dilutions of the nitrothiophene compound to the wells.

-

Incubate the plates under appropriate conditions for 48-72 hours.

-

Add Alamar Blue solution to each well and incubate for a further 4-6 hours.

-

Measure the fluorescence with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

The fluorescence intensity is proportional to the number of viable parasites. Calculate the EC50 value from the dose-response curve.

Mechanism of Antiparasitic Action: F420-Dependent Activation

Similar to their antibacterial counterparts, the antiparasitic activity of certain nitrothiophenes against mycobacteria and some protozoa relies on reductive activation. This process involves the deazaflavin cofactor F420-dependent nitroreductase (Ddn).

Conclusion

Nitrothiophene compounds exhibit a remarkable range of biological activities, positioning them as a valuable scaffold in the quest for new therapeutic agents. Their potent antimicrobial, anticancer, and antiparasitic properties, coupled with their distinct mechanisms of action, offer exciting opportunities for overcoming drug resistance and treating challenging diseases. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area of medicinal chemistry. Future efforts should focus on optimizing the efficacy, selectivity, and pharmacokinetic profiles of lead nitrothiophene derivatives to translate their preclinical potential into clinical applications.

References

- 1. Protonation state of F420H2 in the prodrug-activating deazaflavin dependent nitroreductase (Ddn) from Mycobacterium tuberculosis - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 2. The potential of nitric oxide releasing therapies as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]

- 6. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 10. Nitrofurantoin damages DNA of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric oxide disrupts bacterial cytokinesis by poisoning purine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protonation state of F420H2 in the prodrug-activating deazaflavin dependent nitroreductase (Ddn) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of DNA synthesis by nitroheterocycles. II. Mechanisms of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiophene Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has solidified its position as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique physicochemical properties, bioisosteric resemblance to the benzene ring, and synthetic versatility have made it an integral component in the design and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of thiophene derivatives in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Physicochemical Properties and Bioisosterism: The Foundation of Thiophene's Success

The utility of the thiophene ring in drug design is deeply rooted in its distinct electronic and structural characteristics. It is frequently employed as a bioisostere for the phenyl ring, a strategic substitution that can lead to enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. The sulfur atom within the thiophene ring imparts a higher electron density compared to benzene, rendering it more susceptible to electrophilic substitution and providing medicinal chemists with a versatile handle for functionalization. Furthermore, the sulfur atom can act as a hydrogen bond acceptor, a critical interaction for drug-receptor binding. The lipophilicity of the thiophene ring is another key attribute, influencing its ability to traverse cellular membranes.

Therapeutic Applications of Thiophene Derivatives

Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs and a plethora of promising drug candidates.[1] Their therapeutic applications span a wide range of diseases, including cancer, infectious diseases, inflammation, and central nervous system disorders.[2]

Anticancer Activity

Thiophene-based compounds have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[3] These mechanisms include the inhibition of crucial enzymes like topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and the induction of apoptosis.[4][5]

Several thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, leading to cell cycle arrest and apoptosis.[6][7][8] For instance, certain 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives have shown strong antiproliferative activity by interacting with the colchicine-binding site on tubulin.[7][8] Another important anticancer strategy involves the inhibition of protein kinases that are often dysregulated in cancer. Thiophene derivatives have been successfully developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Akt, and FMS-like Tyrosine Kinase 3 (FLT3), which are crucial for tumor growth, angiogenesis, and survival.[9][10][11][12]

| Compound ID/Series | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Reference |

| Tubulin Polymerization Inhibitors | ||||||

| DPP-21 | Various (average of 6) | Antiproliferative | ~0.00623 | Colchicine | 0.00926 | [13] |

| Thiophenyl hydrazone 5b | HT29 (Colon) | Cytotoxicity (MTT) | 2.61 ± 0.34 | - | - | [14] |

| Thiophenyl hydrazone 5b | - | Tubulin Polymerization | 8.21 ± 0.30 | Nocodazole | - | [14] |

| Kinase Inhibitors | ||||||

| Thieno[2,3-d]pyrimidine 5 | - | FLT3 Kinase | 32.435 ± 5.5 | - | - | [11] |

| Thienopyrimidine 3b | HepG2 (Liver) | Cytotoxicity (MTT) | 3.105 ± 0.14 | Doxorubicin | Not specified | [15] |

| Thienopyrimidine 3b | PC-3 (Prostate) | Cytotoxicity (MTT) | 2.15 ± 0.12 | Doxorubicin | Not specified | [15] |

| Thienopyrimidine 3b | - | VEGFR-2 Kinase | 0.126 | Sorafenib | 0.045 | [10] |

| Thienopyrimidine 3b | - | AKT-1 Kinase | 6.96 | LY2780301 | 4.62 | [10] |

| Thieno[3,2-b]pyrrole 4c | HepG2 (Liver) | Cytotoxicity (MTT) | 3.023 ± 0.12 | Doxorubicin | Not specified | [15] |

| Thieno[3,2-b]pyrrole 4c | PC-3 (Prostate) | Cytotoxicity (MTT) | 3.12 ± 0.15 | Doxorubicin | Not specified | [15] |

| Thieno[3,2-b]pyrrole 4c | - | VEGFR-2 Kinase | 0.075 | Sorafenib | 0.045 | [10] |

| Thieno[3,2-b]pyrrole 4c | - | AKT-1 Kinase | 4.60 | LY2780301 | 4.62 | [10] |

| 5-hydroxybenzothiophene 16b | U87MG (Glioblastoma) | Cytotoxicity | 7.2 | - | - | [9] |

| 5-hydroxybenzothiophene 16b | - | Clk4 Kinase | 0.011 | - | - | [9] |

| 5-hydroxybenzothiophene 16b | - | DRAK1 Kinase | 0.087 | - | - | [9] |

| 5-hydroxybenzothiophene 16b | - | Haspin Kinase | 0.1257 | - | - | [9] |

| Other Anticancer Thiophene Derivatives | ||||||

| Thiophene carboxamide 2b | Hep3B (Liver) | Cytotoxicity (MTS) | 5.46 | - | - | [16] |

| Thiophene carboxamide 2d | Hep3B (Liver) | Cytotoxicity (MTS) | 8.85 | - | - | [16] |

| Thiophene carboxamide 2e | Hep3B (Liver) | Cytotoxicity (MTS) | 12.58 | - | - | [16] |

| Compound 1312 | SGC-7901 (Gastric) | Antiproliferative | Not specified | 5-Fluorouracil | - | [6] |

| Compound 1312 | HT-29 (Colon) | Antiproliferative | Not specified | 5-Fluorouracil | - | [6] |

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents.[17] Thiophene derivatives have garnered considerable attention for their promising antibacterial and antifungal properties.[18][19]

| Compound ID | Bacterial/Fungal Strain | MIC (mg/L or µg/mL) | Reference |

| Thiophene Derivative 4 | Acinetobacter baumannii ATCC 17978 | 4 | [17] |

| Thiophene Derivative 4 | Escherichia coli ATCC 25922 | 16 | [17] |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [20] |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 (MIC50) | [20] |

| Spiro–indoline–oxadiazole 17 | Clostridium difficile | 2 to 4 µg/mL | [19] |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 µg/mL | [18] |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 µg/mL | [18] |

Anti-inflammatory Activity

Chronic inflammatory diseases represent a major therapeutic challenge. Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[21] Their mechanisms of action often involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[22][23]

| Compound ID | Target | IC50 (µM) | Comparison | Reference |

| Compound 21 | COX-2 | 0.67 | More potent than celecoxib (1.14 µM) | [22] |

| Compound 21 | LOX | 2.33 | More potent than sodium meclofenamate (5.64 µM) | [22] |

| Compound 29a-d | COX-2 | 0.31–1.40 | Selective COX-2 inhibitors | [22] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of thiophene derivatives stem from their ability to interact with a variety of cellular targets and modulate key signaling pathways.

Caption: Anticancer mechanisms of thiophene derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thiophene derivatives.

Synthesis of Thiophene Derivatives

A common and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction.

General Procedure for Gewald Synthesis: [24]

-

To a stirred mixture of an α-methylene ketone (1 equivalent), an activated nitrile (e.g., ethyl cyanoacetate, 1 equivalent), and elemental sulfur (1.2 equivalents) in a suitable solvent (e.g., ethanol or dimethylformamide), a catalytic amount of a base (e.g., diethylamine or morpholine) is added dropwise at room temperature.

-

The reaction mixture is then heated to 40-50°C and stirred for 2-4 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol).

Caption: General workflow for Gewald synthesis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[25]

Protocol: [5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. After 24 hours, replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for another 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][26]

Protocol: [18]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute the suspension in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Perform serial twofold dilutions of the thiophene derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of microtubules.

Protocol: [8]

-

Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., porcine brain tubulin) in a polymerization buffer (e.g., G-PEM buffer with GTP).

-

Compound Addition: Add the thiophene derivative at various concentrations to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) and a vehicle control (DMSO) should be included.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.

Conclusion

Thiophene derivatives continue to be a highly fruitful area of research in medicinal chemistry. Their versatile scaffold allows for the generation of vast chemical libraries with a wide range of biological activities. The examples and protocols provided in this guide highlight the significant contributions of thiophene-based compounds to the development of new therapeutics for cancer, infectious diseases, and inflammation. Future research in this area will undoubtedly lead to the discovery of even more potent and selective drug candidates with improved clinical outcomes.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. benchchem.com [benchchem.com]

- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. impactfactor.org [impactfactor.org]

- 25. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of 4-Bromo-5-nitrothiophene-2-carbaldehyde for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-Bromo-5-nitrothiophene-2-carbaldehyde and its subsequent derivatization to yield compounds with potential therapeutic applications. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in the exploration of this versatile scaffold for drug discovery.

Introduction